molecular formula C11H10O3S B13663532 Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate

Katalognummer: B13663532
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: XLWVFXNTTYEZFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyl group at the 4-position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

The synthesis of ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve similar condensation reactions with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate is primarily related to its interaction with biological targets. For example, in anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that similar thiophene derivatives can bind to the active sites of enzymes like VEGFR2, leading to the inhibition of angiogenesis and tumor growth . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H10O3S

Molekulargewicht

222.26 g/mol

IUPAC-Name

ethyl 4-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6,12H,2H2,1H3

InChI-Schlüssel

XLWVFXNTTYEZFH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.